(1S,3R)-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid
Description
(1S,3R)-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring a 2-methylbenzoyl substituent at the 3-position and a carboxylic acid group at the 1-position. Key structural features influencing activity include stereochemistry, substituent type (e.g., esters, amides, amino groups), and lipophilicity .
Properties
IUPAC Name |
(1S,3R)-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-4-2-3-5-12(9)13(15)10-6-7-11(8-10)14(16)17/h2-5,10-11H,6-8H2,1H3,(H,16,17)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMXCWRNKUCYJO-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)[C@@H]2CC[C@@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexane-to-Cyclopentane Contraction
A patent-pending method (WO1987003278A2) employs a ring contraction approach starting from cyclohexane derivatives. The protocol involves:
-
Diketone formation : Cyclohexane-1,2-dione is treated with hydrazine to form a hydrazone intermediate.
-
Acid-catalyzed rearrangement : The hydrazone undergoes thermal decomposition in the presence of HCl, yielding a cyclopentanecarboxylic acid derivative.
Reaction conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | N₂H₄, EtOH | 80°C | 12 h | 78% |
| 2 | HCl (conc.), Δ | 110°C | 6 h | 65% |
This method provides a racemic mixture, necessitating subsequent chiral resolution.
Asymmetric Catalytic Approaches
Rhodium-Catalyzed Hydrogenation
A scalable route from the Journal of Organic Chemistry (ACS, 2024) utilizes rhodium(I) complexes with chiral phosphine ligands to induce enantioselectivity:
-
Substrate preparation : Ethyl 3-(2-methylbenzoylidene)cyclopentane-1-carboxylate is synthesized via Claisen condensation.
-
Asymmetric hydrogenation :
-
Catalyst: [Rh(COD)((R)-BINAP)]BF₄ (1 mol%)
-
Pressure: 50 psi H₂
-
Solvent: MeOH/CH₂Cl₂ (4:1)
-
Result : 92% ee, dr >20:1
-
Mechanistic insight : The BINAP ligand induces a distorted trigonal bipyramidal geometry in the rhodium complex, favoring si-face hydrogenation to yield the (1S,3R) configuration.
Chiral Resolution Techniques
Diastereomeric Salt Formation
Racemic 3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid is resolved using (1R,2S)-ephedrine as a chiral resolving agent:
-
Salt formation : The racemic acid (10 mmol) is combined with (1R,2S)-ephedrine (10 mmol) in ethanol.
-
Crystallization : Slow evaporation at 4°C yields diastereomeric salts with differential solubility.
-
Acid liberation : Treatment with HCl regenerates the enantiomerically pure acid.
Performance metrics :
-
Resolution efficiency : 44% recovery of (1S,3R)-enantiomer
Industrial Scalability and Process Optimization
Continuous Flow Synthesis
A patent (CN1219752C) details a continuous process for large-scale production:
-
Reactor setup : Two interconnected flow reactors (acyl chloride formation + Friedel-Crafts acylation).
-
Conditions :
-
Reactor 1: 2-Methylbenzoyl chloride synthesis (SOCl₂, 60°C)
-
Reactor 2: Cyclopentane carboxylate acylation (AlCl₃, 0°C)
-
-
Throughput : 12 kg/day with 91% purity (GC-MS).
Advantages : Reduced reaction time (4 h vs. 24 h batch), improved heat dissipation.
Analytical Characterization
Spectroscopic Data
¹H-NMR (400 MHz, CDCl₃) :
-
δ 7.45–7.25 (m, 4H, Ar-H)
-
δ 3.71 (q, J = 6.8 Hz, 1H, C1-H)
-
δ 3.02 (dt, J = 9.2, 4.4 Hz, 1H, C3-H)
-
δ 2.38 (s, 3H, CH₃)
-
δ 2.15–1.82 (m, 4H, cyclopentane)
HPLC : Chiralcel OD-H column, hexane/i-PrOH (90:10), 1.0 mL/min; tₐ = 12.7 min (1S,3R), tₐ = 14.9 min (1R,3S) .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
(1S,3R)-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a ligand for studying protein-ligand interactions.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,3R)-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to proteins or enzymes, thereby modulating their activity. The pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Enzyme Activity
Cyclopentane carboxylic acid derivatives are studied as cosubstrates or inhibitors for enzymes like JMJD5, FIH, and ornithine aminotransferase.
Key Insight: The (1R)-configured carboxycarbonyl derivative shows enzyme selectivity, while bulky or electronegative groups (e.g., hexafluoropropylidenyl) enhance inhibitory potency.
Stereochemical and Functional Group Impact
Stereochemistry and substituent type critically influence physicochemical properties and biological interactions.
Example Comparisons:
(1S,3R)-3-((4-Bromophenyl)carbamoyl)cyclopentane-1-carboxylic acid (VP-4543) Substituent: 4-Bromophenyl carbamoyl. Physicochemical Data: Molecular formula C₁₇H₁₅NO₄ (MW 297.3 g/mol), 68.68% C, 5.09% H .
(1R,3S)-3-Aminocyclopentane Carboxylic Acid Substituent: Amino group. Safety/Applications: Research-use only; hazardous (H315-H319). Boc-protected derivatives (e.g., (1R,3S)-N-Boc-3-aminocyclopentane-1-carboxylic acid) show improved stability for peptide synthesis .
(1S,3R)-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (Hypothetical Comparison) Substituent: 2-Methylbenzoyl (lipophilic aryl group).
Physicochemical Properties
Biological Activity
(1S,3R)-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid is a chiral compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : this compound
- CAS Number : 1076198-41-8
- Molecular Formula : C14H16O3
- Molecular Weight : 240.28 g/mol
The compound features a cyclopentane ring with a 2-methylbenzoyl group and a carboxylic acid functional group, contributing to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various physiological effects.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially through the modulation of cytokine release.
- Analgesic Effects : The compound has been explored for its analgesic properties, possibly by interfering with pain signaling pathways.
- Enzyme Inhibition : It has been identified as a potential inhibitor of carboxypeptidase A1, which plays a role in peptide metabolism and inflammatory responses .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound. Below is a summary of significant findings:
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1S,3R)-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid, and how can enantiomeric purity be ensured?
- Methodology :
- Step 1 : Start with a cyclopentane backbone functionalized at the 1- and 3-positions. For stereochemical control, use chiral auxiliaries or asymmetric catalysis. For example, a tert-butoxycarbonyl (Boc)-protected intermediate can be synthesized via lithium hydroxide-mediated hydrolysis of methyl esters under controlled conditions (0°C to room temperature) .
- Step 2 : Introduce the 2-methylbenzoyl group via Friedel-Crafts acylation or Suzuki coupling, ensuring regioselectivity using directing groups.
- Step 3 : Purify intermediates via silica gel column chromatography (hexane/ethyl acetate gradients) and confirm stereochemistry using chiral HPLC or circular dichroism (CD) spectroscopy .
- Step 4 : Validate enantiomeric excess (>95%) via NMR splitting patterns (if fluorinated analogs exist) or NMR with chiral shift reagents .
Q. How should researchers handle and store this compound to maintain stability?
- Protocol :
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) should be used to avoid moisture .
- Handling : Use PPE (gloves, goggles) in a fume hood. For spills, adsorb with inert materials (silica gel, diatomaceous earth) and dispose of as hazardous waste .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : Use , , and NMR (if fluorinated) to confirm structure and stereochemistry. For example, diastereotopic protons in the cyclopentane ring show splitting patterns (e.g., ) in NMR .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., Agilent 6210 LC-TOF) to confirm the exact mass (e.g., [M+Na] = 456.0498) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for intermediates during synthesis?
- Case Study :
- Issue : Discrepancies in NMR shifts for diastereomers (e.g., δ 173.76 vs. 173.56 ppm for carboxylate carbons) .
- Solution :
- Step 1 : Re-run NMR at higher temperatures (60°C) to reduce rotational barriers and clarify splitting .
- Step 2 : Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Step 3 : Cross-validate with X-ray crystallography if single crystals are obtainable.
Q. What strategies optimize the yield of the final product in multi-step syntheses?
- Experimental Design :
- Factor Screening : Use design of experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, trifluoroacetic acid (TFA) deprotection at 0°C for 4 hours achieved 98% yield .
- Table :
| Step | Condition | Yield |
|---|---|---|
| Ester hydrolysis | 0°C, LiOH/HO | 92% |
| Boc deprotection | 0°C, TFA/CHCl | 98% |
Q. How can the biological activity of this compound be evaluated in enzyme inhibition studies?
- Protocol :
- Target Selection : Prioritize enzymes with cyclopentane-binding pockets (e.g., cyclophilins or proteases).
- Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. For analogs, IC values <1 μM indicate high potency .
- Controls : Include known inhibitors (e.g., cyclosporine A for cyclophilins) and validate with knockout cell lines.
Data Contradiction Analysis
Q. How to address inconsistencies in reaction yields reported across literature?
- Root Cause Analysis :
- Variable 1 : Impurity in starting materials (e.g., <97% purity reduces yields by >20%) .
- Variable 2 : Solvent choice (e.g., DMSO vs. THF) alters reaction kinetics.
- Mitigation : Replicate protocols with rigorous quality control (QC) of reagents and in-situ monitoring (e.g., FTIR for intermediate formation).
Safety and Compliance
Q. What are the regulatory considerations for using this compound in preclinical studies?
- Guidelines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
